molecular formula C5H5N3O B574684 5H-[1,2,4]Oxadiazolo[4,5-c]pyrimidine CAS No. 178472-30-5

5H-[1,2,4]Oxadiazolo[4,5-c]pyrimidine

Cat. No.: B574684
CAS No.: 178472-30-5
M. Wt: 123.115
InChI Key: KWKHQGXRJXXFEX-UHFFFAOYSA-N
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Description

5H-[1,2,4]Oxadiazolo[4,5-c]pyrimidine is a fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound combines a pyrimidine ring, a fundamental building block of nucleic acids, with a 1,2,4-oxadiazole heterocycle, which often serves as a bioisostere for ester and amide functionalities, enhancing metabolic stability . Researchers are particularly interested in this and related scaffolds for their potential dual antibacterial and anticancer activities . Studies on novel 5H-[1,2,4]oxadiazolo[4,5-a]pyrimidin-5-one derivatives have shown that compounds containing a 5-bromopyrimidine moiety exhibit moderate to potent antibacterial effects against Gram-positive bacterial strains . Furthermore, these derivatives have demonstrated selectively antiproliferative activity against various human cancer cell lines. For instance, specific compounds have shown promising inhibitory potency against HCT116 colon carcinoma and MDA-MB-468 breast cancer cell lines, making them valuable starting points for the development of novel chemotherapeutic agents . The 1,2,4-oxadiazole ring is a key pharmacophore in its own right, found in compounds with a broad spectrum of biological activities, underscoring the research value of this hybrid structure for developing new therapeutic candidates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

178472-30-5

Molecular Formula

C5H5N3O

Molecular Weight

123.115

IUPAC Name

5H-[1,2,4]oxadiazolo[4,5-c]pyrimidine

InChI

InChI=1S/C5H5N3O/c1-2-6-3-8-4-7-9-5(1)8/h1-2,4H,3H2

InChI Key

KWKHQGXRJXXFEX-UHFFFAOYSA-N

SMILES

C1N=CC=C2N1C=NO2

Synonyms

5H-1,2,4-Oxadiazolo[4,5-c]pyrimidine(9CI)

Origin of Product

United States

Synthetic Methodologies for 5h 1 2 3 Oxadiazolo 4,5 C Pyrimidine and Its Derivatives

[3+2] Cycloaddition Reactions in Fused Oxadiazolopyrimidine Synthesis

The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, stands out as a powerful and versatile method for constructing five-membered heterocyclic rings. organic-chemistry.orgnumberanalytics.com This reaction involves the combination of a 1,3-dipole with a dipolarophile, a component typically containing a double or triple bond. wikipedia.org In the context of synthesizing fused oxadiazolopyrimidines, this approach has been pivotal.

Reactions of Uracil (B121893) Derivatives with Nitrile Oxides

A key strategy for assembling the oxadiazolopyrimidine framework involves the reaction of uracil derivatives, which act as dipolarophiles, with nitrile oxides, a class of 1,3-dipoles. acs.orgacs.org Nitrile oxides are often generated in situ from the corresponding hydroximoyl chlorides to ensure their reactivity. acs.org The 5,6-double bond of the pyrimidine (B1678525) ring in uracil derivatives serves as the reaction site for the nitrile oxide. acs.orgacs.org

However, the reaction between nitrile oxides and uracil derivatives can be complex. Instead of the expected direct cycloaddition products, studies have shown that 1,3-addition products are often isolated. acs.org This suggests that an initial [3+2] cycloaddition occurs, forming an unstable intermediate that subsequently undergoes a ring-opening reaction to yield the observed products. acs.org For instance, the reaction of various pyrimidine nucleosides with stable nitrile oxides yielded 5-aroylpyrimidine nucleoside oximes in moderate to good yields (43-89%), with no cycloaddition products being isolated. acs.org

Mechanistic Considerations of 1,3-Dipolar Cycloadditions

The mechanism of 1,3-dipolar cycloadditions has been a subject of extensive study. It is generally accepted to be a concerted, pericyclic reaction involving a six-electron transition state. wikipedia.orgorganic-chemistry.org This process is stereoconservative, meaning the stereochemistry of the reactants is preserved in the product. organic-chemistry.org The reaction can be rationalized using Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgorganic-chemistry.org

The regioselectivity of the cycloaddition is governed by both electronic and steric factors. wikipedia.org Electron-withdrawing groups on the dipolarophile typically favor the interaction of its LUMO with the dipole's HOMO, while electron-donating groups on the dipolarophile favor the inverse interaction. organic-chemistry.org The mechanism is often described as a [4πs + 2πs] cycloaddition, highlighting the suprafacial interaction of both the 4π-electron system of the 1,3-dipole and the 2π-electron system of the dipolarophile. smu.edu

Development of Catalyst-Free and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. This includes the development of catalyst-free reactions, which offer advantages such as reduced cost, simpler purification procedures, and avoidance of toxic metal catalysts. nih.govnih.gov Several synthetic strategies for heterocyclic compounds now focus on catalyst-free conditions. nih.govnih.gov

Green chemistry principles also advocate for the use of alternative energy sources like microwave and ultrasound irradiation, as well as greener solvents. bme.hunih.gov For instance, the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been achieved using ultrasonic irradiation in aqueous ethanol, demonstrating a green approach. bme.hu While specific examples for the 5H- acs.orgacs.orgwikipedia.orgOxadiazolo[4,5-c]pyrimidine system under these conditions were not detailed in the search results, these general trends in heterocyclic synthesis are highly relevant for future developments in the field.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. This can involve adjusting parameters such as temperature, solvent, reaction time, and the nature of the base or other reagents. For example, in the synthesis of oxazolines, various reagents and conditions were tested to improve the yield of the desired product and minimize the formation of side products. researchgate.net Similarly, the synthesis of thiazolopyrimidines was optimized by systematically varying the solvent and temperature to achieve the best results. researchgate.net

For the synthesis of fused oxadiazolopyrimidines, while no specific optimization tables for the title compound were found, the principle of systematic variation of reaction parameters to enhance yield is a standard and necessary practice. researchgate.netresearchgate.net The choice of solvent, for instance, can significantly impact the reaction rate and selectivity of 1,3-dipolar cycloadditions. wikipedia.org

Synthetic Routes to Key Intermediates for 5H-acs.orgacs.orgwikipedia.orgOxadiazolo[4,5-c]pyrimidine Scaffolds

The synthesis of the target 5H- acs.orgacs.orgwikipedia.orgOxadiazolo[4,5-c]pyrimidine scaffold relies on the availability of key intermediates. The primary intermediates are appropriately substituted pyrimidine derivatives and the precursors to nitrile oxides.

Pyrimidine Intermediates : A variety of synthetic routes exist for preparing substituted pyrimidine derivatives. These methods often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335) derivative. nih.gov For instance, 2,4-diaminopyrimidines can be synthesized from 2,4,6-trichloropyrimidine (B138864) through sequential nucleophilic substitution reactions. nih.gov

Nitrile Oxide Precursors : Nitrile oxides are typically generated in situ from aldoximes or hydroximoyl chlorides. chemtube3d.comresearchgate.net A common method for preparing hydroximoyl chlorides is the reaction of an oxime with a chlorinating agent. chemtube3d.com Another route to nitrile oxides involves the dehydration of nitroalkanes. chemtube3d.com

The following table summarizes some of the key intermediates and their synthetic precursors:

Intermediate/PrecursorSynthetic Method/Starting Materials
Substituted Uracils Condensation of β-ketoesters with urea or thiourea.
Nitrile Oxides In situ generation from hydroximoyl chlorides and a base.
Dehydration of nitroalkanes.
Hydroximoyl Chlorides Reaction of aldoximes with chlorine. chemtube3d.com
2,4-Diaminopyrimidines Sequential substitution of 2,4,6-trichloropyrimidine. nih.gov

These synthetic strategies for preparing the necessary building blocks are fundamental to the successful construction of the 5H- acs.orgacs.orgwikipedia.orgOxadiazolo[4,5-c]pyrimidine ring system.

Derivatization Strategies for Structural Modification

The structural modification of the 5H- nih.govnih.govekb.egoxadiazolo[4,5-c]pyrimidine scaffold is a key area of interest for medicinal chemists, aiming to explore and optimize the therapeutic potential of this heterocyclic system. Derivatization strategies primarily focus on two main domains of the molecule: the introduction of a variety of substituents onto the 1,2,4-oxadiazole (B8745197) ring and the functionalization of the pyrimidine moiety. These modifications allow for the fine-tuning of physicochemical properties, such as solubility and lipophilicity, as well as the modulation of biological activity through interactions with specific targets.

Introduction of Varied Substituents on the Oxadiazole Ring

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a versatile component in drug design due to its bioisosteric properties and wide spectrum of biological activities. nih.gov The introduction of diverse substituents at the C3 and C5 positions of the 1,2,4-oxadiazole ring is a common strategy to modulate the pharmacological profile of the parent compound.

One of the most widely applied methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the heterocyclization of an amidoxime (B1450833) with a carboxylic acid derivative. chim.it This approach allows for significant variation in the substituents. For instance, by employing different carboxylic acids, a wide array of aryl, heteroaryl, and alkyl groups can be introduced at the C5 position. Similarly, variation in the starting nitrile, which is converted to the amidoxime, allows for the introduction of different groups at the C3 position. chim.it

Research on other 1,2,4-oxadiazole-containing compounds has demonstrated that the nature of the substituent on the oxadiazole ring can significantly influence biological activity. For example, the introduction of electron-withdrawing groups at the para position of an aromatic ring attached to the oxadiazole has been shown to be crucial for high biological activity in certain contexts. nih.gov In some instances, the presence of a 5-aryl-1,2,4-oxadiazole aromatic ring with an electron-withdrawing group led to an increase in antitumor activity. nih.gov

A variety of synthetic methods can be employed to introduce these substituents. A one-pot synthesis of 3,5-diarylsubstituted-1,2,4-oxadiazoles can be achieved through a two-component reaction of gem-dibromomethylarenes with amidoximes. nih.gov Another method involves the tandem reaction of nitroalkenes with arenes and nitriles in the presence of a superacid like TfOH, which can lead to excellent yields in a short reaction time. nih.gov

Substituent Type Example of Substituent Potential Influence on Activity Reference
ArylPhenyl, 4-chlorophenyl, 4-methoxyphenylModulation of anticancer activity nih.gov
Electron-withdrawing4-nitrophenyl, 4-cyanophenylIncreased biological potency nih.gov
Heteroaryl2-thiophenylAltered pharmacokinetic properties nih.gov
AlkylMethyl, EthylFine-tuning of lipophilicity nih.gov

This table is generated based on derivatization strategies for general 1,2,4-oxadiazole structures and may be applicable to the target compound.

Functionalization of the Pyrimidine Moiety

In related fused pyrimidine systems, such as oxazolo[5,4-d]pyrimidines, various functionalization strategies have been successfully employed. nih.govmdpi.com These strategies often involve the introduction of substituents at different positions of the pyrimidine ring, leading to derivatives with diverse biological activities, including anticancer and antiviral properties. nih.govekb.egmdpi.com

A common approach for the synthesis of functionalized pyrimidine-fused heterocycles is to start from a pre-functionalized pyrimidine or to build the pyrimidine ring onto an existing heterocyclic core. ekb.egmdpi.com For instance, in the synthesis of novel oxazolo[5,4-d]pyrimidines, the pyrimidine ring was formed in a two-step pathway starting from a C(2)-functionalized 5-aminooxazole-4-carbonitrile. nih.govmdpi.com

The introduction of different amino chains at various positions of the pyrimidine ring has been a particularly fruitful strategy. nih.govresearchgate.net For example, in a series of oxazolo[5,4-d]pyrimidine (B1261902) derivatives, the presence of aliphatic amino chains at the C7 position was a key structural feature. nih.govresearchgate.net The nature of these amino substituents can be varied to modulate the compound's properties.

Furthermore, the introduction of different groups at other positions of the pyrimidine ring, such as methyl groups, can also influence the biological activity. nih.gov The strategic placement of substituents can alter the molecule's ability to act as a purine (B94841) antagonist, a common mechanism of action for pyrimidine-containing compounds. mdpi.com

Functionalization Strategy Position on Pyrimidine Ring Example of Introduced Group Potential Outcome Reference
AminationC7 (analogous position)Aliphatic amino chainsEnhanced anticancer activity nih.govresearchgate.net
AlkylationC5 (analogous position)Methyl groupModulation of biological activity nih.gov
ArylationVarious positionsSubstituted phenyl ringsImproved target binding mdpi.com
Introduction of pharmacophoresVarious positionsIsoxazole substituentFavorable pharmacological properties nih.govresearchgate.net

This table is generated based on functionalization strategies for related fused pyrimidine systems and may be applicable to the target compound.

Chemical Reactivity and Transformations of 5h 1 2 3 Oxadiazolo 4,5 C Pyrimidine Systems

Ring Stability and Aromaticity Considerations

No specific studies on the aromatic character or thermodynamic stability of the 5H-Oxadiazolo[4,5-c]pyrimidine ring system were found.

Electrophilic Aromatic Substitution Reactions

No data is available on the outcomes or mechanisms of electrophilic substitution on this ring system.

Nucleophilic Aromatic Substitution Reactions

There are no published findings on nucleophilic substitution reactions involving 5H-Oxadiazolo[4,5-c]pyrimidine.

Heterocyclic Ring-Opening and Cyclization Processes

Detailed experimental data on the ring-opening and cyclization reactions specifically for the 5H- chim.itresearchgate.netnih.govOxadiazolo[4,5-c]pyrimidine system are not available in the reviewed literature. However, based on the general reactivity of the constituent 1,2,4-oxadiazole (B8745197) and pyrimidine (B1678525) rings, potential transformation pathways can be hypothesized.

The 1,2,4-oxadiazole ring is known to undergo cleavage, often initiated by nucleophilic attack at the C5 position, which can lead to various rearranged products. For related 1,2,4-oxadiazole systems, reactions with nucleophiles like amines or hydrazines can lead to ring-opening of the oxadiazole followed by an intramolecular cyclization to form new heterocyclic structures. For example, a process known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a potential pathway.

Hypothetical Ring-Opening and Cyclization Data

ReagentProposed IntermediatePotential ProductReaction Type
HydrazineOpen-chain hydrazide-amidineTriazolopyrimidine derivativeANRORC-type
HydroxylamineN-hydroxyamidine intermediateIsoxazolopyrimidine derivativeRing transformation
Strong BaseCarbanion followed by ring fissionPyrimidine-based nitrileBase-induced fragmentation

Note: The data in this table is hypothetical and based on the known reactivity of related heterocyclic systems. It does not represent experimentally verified results for 5H- chim.itresearchgate.netnih.govOxadiazolo[4,5-c]pyrimidine.

Role of Tautomeric Forms in Reactivity Profiles

The potential for tautomerism in the 5H- chim.itresearchgate.netnih.govOxadiazolo[4,5-c]pyrimidine system could play a significant role in its reactivity, although specific studies are lacking. Tautomerism in heterocyclic compounds can influence the nucleophilicity and electrophilicity of different atoms within the ring system, thereby directing the course of a chemical reaction.

For the 5H- chim.itresearchgate.netnih.govOxadiazolo[4,5-c]pyrimidine core, several tautomeric forms could exist, primarily involving the migration of a proton. The "5H" designation indicates a proton on a nitrogen atom of the pyrimidine ring. Depending on the exact substitution pattern (which is not specified in the parent name), keto-enol or amine-imine type tautomerism could be possible if appropriate functional groups are present on the pyrimidine ring.

Potential Tautomeric Forms and Their Reactivity Implications

Tautomeric FormKey Structural FeaturePredicted Reactivity Influence
Amine formExocyclic C=N bondIncreased nucleophilicity of the exocyclic nitrogen.
Imine formEndocyclic C=N bond, exocyclic NHPotential for different regioselectivity in electrophilic attack.
Keto form (if C=O present)Carbonyl groupSite for nucleophilic attack at the carbonyl carbon.
Enol form (if C-OH present)Hydroxyl groupIncreased aromaticity and altered sites of electrophilic substitution.

Note: This table presents potential tautomeric relationships and their general influence on reactivity. The specific tautomers present for 5H- chim.itresearchgate.netnih.govOxadiazolo[4,5-c]pyrimidine and their impact have not been experimentally determined.

Without dedicated spectroscopic and computational studies on 5H- chim.itresearchgate.netnih.govOxadiazolo[4,5-c]pyrimidine, the equilibrium between these potential tautomers and their precise effect on reaction outcomes remains an open area for investigation.

Structure Activity Relationships and Molecular Mechanisms of 5h 1 2 3 Oxadiazolo 4,5 C Pyrimidine Derivatives

General Overview of Biological Activities Associated with Oxadiazole-Pyrimidine Scaffolds

The fusion of an oxadiazole ring with a pyrimidine (B1678525) nucleus creates a heterocyclic system of significant interest in medicinal chemistry. Both parent scaffolds are considered "privileged structures" due to their recurring presence in a multitude of biologically active compounds. nih.govresearchgate.net Pyrimidines are fundamental components of nucleic acids and are found in numerous therapeutic agents with applications as anticancer, antimicrobial, antiviral, and cardiovascular drugs. nih.govorientjchem.org Similarly, the oxadiazole ring, particularly the 1,2,4- and 1,3,4-isomers, is a versatile pharmacophore known for its metabolic stability and its role as a bioisostere for amide and ester groups. nih.govnih.gov

Derivatives incorporating these two scaffolds have demonstrated a wide array of pharmacological activities, including:

Anticancer Activity : Many derivatives exhibit potent cytotoxic effects against various cancer cell lines. nih.govmdpi.com Their mechanism often involves the inhibition of key enzymes in cancer progression. nih.govmdpi.com

Antimicrobial and Antifungal Activity : The combined scaffold has been explored for activity against various bacterial and fungal strains. researchgate.net

Anti-tubercular Activity : Several oxadiazole-based compounds have shown promise as agents against Mycobacterium tuberculosis. nih.gov

Anti-inflammatory and Analgesic Properties : These activities are also frequently reported for compounds containing the oxadiazole moiety. eurekaselect.comresearchgate.net

Enzyme Inhibition : The ability of these scaffolds to interact with and inhibit various enzymes makes them attractive for drug design. nih.govrsc.org

The biological potential of these compounds stems from their ability to form a range of intermolecular interactions—such as hydrogen bonding, and van der Waals and hydrophobic forces—with the active sites of enzymes and receptors. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic efficacy of a lead compound. For the oxadiazole-pyrimidine family, extensive research on the isomeric oxazolo[5,4-d]pyrimidine (B1261902) scaffold provides significant insights into how structural modifications influence biological activity. mdpi.com

The nature and position of substituents on the fused ring system dramatically affect the biological activity. Studies on 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines as inhibitors of kinases like VEGFR2 and EGFR have established key SAR principles. mdpi.com

Substitution at C2 : An aromatic substituent at the C2 position of the oxazolo[5,4-d]pyrimidine core is generally more favorable for activity than an aliphatic one. mdpi.com However, replacing a C2-phenyl ring with a methylpiperazine substituent has been shown to enhance activity against EGFR. mdpi.com

Substitution at C7 : The substituent at the C7 position significantly influences potency. For instance, in a series of EGFR inhibitors, a pyrazole (B372694) ring at C7 was found to be a slightly better substituent than an oxazole (B20620) ring. mdpi.com

Substituents on Phenyl Rings : When a phenyl ring is part of the substituent (e.g., an anilino moiety), its substitution pattern is critical. A hydroxyl group or a chlorine atom at the meta position of the anilino moiety can increase receptor inhibition, whereas nitrophenyl-substituted derivatives have been found to be inactive. mdpi.com

Table 1: SAR Summary for Oxazolo[5,4-d]pyrimidine Derivatives as Kinase Inhibitors mdpi.com
Position on CoreSubstituent TypeEffect on ActivityExample Target
C2Aromatic (e.g., Phenyl)Generally FavorableHGPRT
C2MethylpiperazineEnhances ActivityEGFR
C7Pyrazole RingFavorableEGFR
Anilino Moietymeta-OH or meta-ClIncreases InhibitionVEGFR2/EGFR
Anilino MoietyNitro GroupResults in InactivityVEGFR2/EGFR

The electronic properties of the substituents play a pivotal role in the molecule's ability to interact with its biological target.

Electron-Withdrawing Groups (EWGs) : The presence of a moderately electron-withdrawing halogen atom, such as chlorine, at the meta-position of a C5-anilino substituent on the oxazolo[5,4-d]pyrimidine core was shown to increase inhibitory activity against VEGFR2 and EGFR. Conversely, a strongly withdrawing nitro (NO₂) group at the same position led to a loss of activity. mdpi.com This suggests that a fine-tuning of the electronic properties is necessary for optimal binding.

Electron-Donating Groups (EDGs) : A hydroxyl (-OH) group, which can act as both a hydrogen bond donor and an electron-donating group via resonance, at the meta-position also resulted in increased receptor inhibition. mdpi.com This highlights the dual importance of electronic effects and the potential for specific hydrogen bond formation.

The three-dimensional arrangement of atoms is critical for a molecule's fit within a biological receptor. X-ray crystallography studies of 7-amino-oxazolo[5,4-d]pyrimidine derivatives reveal that the fused oxazolo[5,4-d]pyrimidine system is essentially planar. nih.gov This planarity is a key feature, as it can facilitate stacking interactions within the ATP-binding pocket of kinases.

The orientation of substituents relative to this planar core is also crucial. For example, the torsion angles of an aminoalkyl chain attached to the C7 position dictate its spatial orientation. nih.gov This specific conformation is vital for positioning the substituent to form favorable interactions, such as hydrogen bonds, with amino acid residues in the target protein, thereby anchoring the inhibitor and enhancing its potency. Conjugation between the fused core and its substituents, evidenced by short bond lengths, further contributes to the rigidity and planarity of the molecule, which can be advantageous for binding. nih.gov

Molecular Targets and Mechanism of Action Elucidation

Derivatives of the oxadiazole-pyrimidine scaffold exert their biological effects by interacting with specific molecular targets, primarily enzymes involved in critical cellular pathways.

Research into isomeric and related structures has identified several key enzyme targets.

VEGFR2 and EGFR Inhibition : A primary mechanism for the anticancer activity of oxazolo[5,4-d]pyrimidine derivatives is the inhibition of tyrosine kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com These enzymes are crucial for tumor angiogenesis and cell proliferation. Molecular docking studies show that the oxazolo[5,4-d]pyrimidine moiety fits into the ATP-binding site of VEGFR-2. nih.govmdpi.com Specific hydrogen bonds are formed between the scaffold and key amino acid residues, such as the backbone NH of Asp-1046 and the NH group of Lys-868, effectively blocking the enzyme's activity and halting downstream signaling. mdpi.com

Acetylcholinesterase (AChE) Inhibition : Certain 1,2,4-oxadiazole-based derivatives have been designed as potent inhibitors of acetylcholinesterase, an enzyme central to the pathology of Alzheimer's disease. These compounds have shown inhibitory activity at nanomolar concentrations. rsc.org

COX-2 Inhibition : Pyrimidine derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and carcinogenesis. nih.gov Fusing a pyrimidine with an oxadiazole ring could yield hybrids with enhanced or modulated COX-2 inhibitory activity.

Other Enzyme Targets : The broad bioactivity of oxadiazole and pyrimidine derivatives suggests a wide range of other potential enzyme targets. These include histone deacetylases (HDACs), carbonic anhydrases (hCA), and urease, which are targets for anticancer, anti-glaucoma, and anti-ulcer agents, respectively. While specific inhibition data for the fused 5H- eurekaselect.comnih.govresearchgate.netOxadiazolo[4,5-c]pyrimidine system against this full range of enzymes is not yet available, the known activities of its parent scaffolds make it a promising candidate for broad-spectrum enzyme inhibition studies.

Table 2: Selected Enzyme Targets for Oxadiazole-Pyrimidine Type Scaffolds
Enzyme TargetAssociated Disease/ProcessScaffold ExampleKey Interactions/Mechanism
VEGFR-2Cancer (Angiogenesis)Oxazolo[5,4-d]pyrimidineBinds to ATP pocket, H-bonds with Asp-1046 and Lys-868. nih.govmdpi.com
EGFRCancer (Proliferation)Oxazolo[5,4-d]pyrimidineInhibits kinase activity, with potency influenced by C2 and C7 substituents. mdpi.com
Acetylcholinesterase (AChE)Alzheimer's Disease1,2,4-Oxadiazole (B8745197) derivativesInhibits enzyme activity to increase acetylcholine (B1216132) levels. rsc.org
COX-2Inflammation, CancerPyrimidine derivativesSelective inhibition over COX-1. nih.gov

Receptor Binding Interactions (e.g., CB1/CB2 Receptors)

While direct receptor binding data for the 5H- nih.govnih.govresearchgate.netoxadiazolo[4,5-c]pyrimidine core is not extensively documented in publicly available research, significant insights can be drawn from structurally related fused pyrimidines, such as oxazolo[5,4-d]pyrimidines. These analogues have been evaluated for their interaction with cannabinoid receptors CB1 and CB2, which are G-protein-coupled receptors involved in various physiological processes. windows.net

Research into a series of oxazolo[5,4-d]pyrimidines demonstrated that specific derivatives are potent CB2 receptor ligands. nih.govmdpi.com Notably, compounds featuring a 2-(2-chlorophenyl)-5-methyl substitution pattern showed significant binding affinity for the CB2 receptor, with Ki values in the nanomolar range, and displayed marked selectivity over the CB1 receptor. mdpi.com For instance, the introduction of a 4-methylpiperazin-1-yl or 4-ethylpiperazin-1-yl group at the C(7) position of the oxazolo[5,4-d]pyrimidine scaffold was crucial for achieving high CB2 affinity. mdpi.com These findings suggest that these derivatives act as competitive neutral antagonists. mdpi.com

The data underscores the potential for fused pyrimidine systems to interact selectively with cannabinoid receptors, a characteristic governed by the nature and position of substituents on the core structure.

Table 1: CB1/CB2 Receptor Binding Affinities of Selected Oxazolo[5,4-d]pyrimidine Analogs Note: This data is for the related oxazolo[5,4-d]pyrimidine scaffold and is presented for comparative insight.

Compound R Group at C(7) CB2 Ki (nM) CB1 Ki (nM) Selectivity Index (CB1/CB2)
15 4-methylpiperazin-1-yl 27.5 >1000 >36
16 4-ethylpiperazin-1-yl 23.0 293 12.7

Data sourced from Tuo et al., as cited in literature. mdpi.com

Protein-Ligand Interaction Modes (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The biological activity of heterocyclic compounds is fundamentally governed by their ability to form stable interactions with protein targets. nih.gov Key among these are hydrogen bonds and pi-pi stacking interactions. nih.govnih.gov

Hydrogen Bonding: The nitrogen and oxygen atoms within the 5H- nih.govnih.govresearchgate.netoxadiazolo[4,5-c]pyrimidine scaffold and its substituents can act as hydrogen bond acceptors, while attached amino or hydroxyl groups can serve as donors. These interactions are crucial for orienting the ligand within a protein's binding pocket and contributing to binding affinity. nih.govnih.gov For example, in studies of other fused pyrimidines, molecular docking simulations revealed hydrogen bonds between the ligand and key amino acid residues in the ATP binding pocket of kinases like VEGFR-2. researchgate.netnih.gov

Pi-Pi Stacking: The aromatic character of the fused pyrimidine and oxadiazole rings allows for pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein's active site. mdpi.comreddit.com This type of non-covalent interaction is significant for stabilizing the ligand-protein complex. mdpi.com

Molecular docking studies on related oxazolo[5,4-d]pyrimidine derivatives targeting VEGFR-2 have quantified these interactions, predicting binding energies and identifying specific interacting residues. These models provide a framework for understanding how 5H- nih.govnih.govresearchgate.netoxadiazolo[4,5-c]pyrimidine derivatives might similarly engage with biological targets.

Table 2: Predicted Interaction Data for an Oxazolo[5,4-d]pyrimidine Derivative with VEGFR-2 Note: This data is for a related scaffold and illustrates potential interaction modes.

Parameter Value
Binding Energy (ΔG_binding) -47.3 kJ/mol
Predicted Inhibition Constant (Ki) 0.22 µM
Intermolecular Interactions
Hydrogen Bonds Cys919, Asp1046
Pi-Stacking Not specified

Data adapted from in silico analysis of novel oxazolo[5,4-d]pyrimidine derivatives. nih.gov

Phenotypic Screening and Pathway Deconvolution in Biological Systems

Phenotypic screening is a powerful strategy to identify compounds with desired biological effects without a priori knowledge of the molecular target. nih.govfrontiersin.org This approach is particularly valuable for complex diseases like cancer. Once a "hit" compound is identified through a phenotypic screen, the subsequent challenge is pathway deconvolution—elucidating the molecular mechanism responsible for the observed phenotype.

A compelling example of this process comes from studies on nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives, a class of isomers structurally related to oxadiazolopyrimidines.

Phenotypic Screen: A novel series of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine compounds were synthesized and tested for their anti-proliferative effects against a panel of human cancer cell lines, such as the gastric cancer cell line MGC-803. nih.govmdpi.commdpi.com

Hit Identification: From this screen, specific compounds emerged that potently inhibited cancer cell growth at micromolar concentrations. nih.gov

Pathway Deconvolution: To understand the mechanism of action, further cellular assays were conducted. It was discovered that the lead compounds induced G2/M phase cell cycle arrest and triggered apoptosis. nih.govmdpi.com Mechanistic studies revealed that the compound's activity was linked to an increase in reactive oxygen species (ROS), which in turn caused mitochondrial damage and initiated the mitochondria-dependent apoptosis pathway. nih.gov The process also involved the induction of autophagy, further contributing to cell death. nih.gov

This workflow, from broad phenotypic screening to detailed mechanistic investigation, provides a clear blueprint for how the biological function of novel scaffolds like 5H- nih.govnih.govresearchgate.netoxadiazolo[4,5-c]pyrimidine could be explored and understood.

Comparative Analysis of Biological Profiles Across Related Fused Heterocycles

The fusion of a pyrimidine ring with other five- or six-membered heterocycles generates a vast chemical space with diverse pharmacological profiles. The specific nature of the fused ring system profoundly influences the molecule's biological activity.

Oxazolo[5,4-d]pyrimidines: This scaffold is noted for its versatility, with derivatives identified as kinase inhibitors (e.g., EGFR, VEGFR-2), cannabinoid receptor (CB2) antagonists, and general anticancer agents. mdpi.comresearchgate.net The oxazole ring's specific electronic and steric properties contribute to these activities.

Pyrrolo[1,2-c]pyrimidines: Research into this scaffold has also yielded potent anticancer agents. Screening against breast cancer cell lines and subsequent kinase assays identified compounds that were potent inhibitors of the non-receptor tyrosine kinase c-Src. nih.gov

Thiazolo[4,5-d]pyrimidines: The inclusion of a sulfur atom in the fused ring leads to another distinct biological profile. Derivatives of this scaffold have demonstrated significant antifungal activity.

Table 3: List of Mentioned Chemical Compounds

Compound Name Class / Scaffold
5H- nih.govnih.govresearchgate.netOxadiazolo[4,5-c]pyrimidine Oxadiazolopyrimidine
2-(2-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)oxazolo[5,4-d]pyrimidine Oxazolo[5,4-d]pyrimidine
2-(2-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methyloxazolo[5,4-d]pyrimidine Oxazolo[5,4-d]pyrimidine
nih.govnih.govresearchgate.netTriazolo[1,5-a]pyrimidine Triazolopyrimidine
Pyrrolo[1,2-c]pyrimidine Pyrrolopyrimidine

Theoretical and Computational Chemistry Studies on 5h 1 2 3 Oxadiazolo 4,5 C Pyrimidine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. It is employed to calculate optimized geometries, energies, and various molecular properties. In studies of related heterocyclic systems like 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations are often performed using specific functionals and basis sets to predict molecular stability and reactivity. mdpi.com For instance, calculations on oxadiazole derivatives have been carried out using the B3LYP functional with an SVP basis set to determine optimized geometry parameters in both gaseous and solvent phases. mdpi.com

These calculations provide the total energy of the optimized structure, which is a key indicator of its stability. A comprehensive in silico study on 1,3,4-oxadiazole derivatives, for example, used DFT to identify the most chemically reactive and stable structures before proceeding to further simulations. mdpi.com

Table 1: Example of DFT Calculation Parameters for Related Heterocyclic Systems Data extracted from studies on analogous oxadiazole derivatives.

Compound Class Functional Basis Set Purpose of Calculation
1,3,4-Oxadiazole Derivatives B3LYP SVP Geometry Optimization, Energy Calculation mdpi.com
Thieno[2,3-d]pyrimidine Derivatives B3LYP 6-311G(d,p) HOMO-LUMO Analysis, Reactivity Descriptors nih.gov
Thiazolo[3,2-a]pyrimidine Derivatives CAM-B3LYP 6-311G(d,p) Stability and Reactivity Analysis chemrevlett.com

Conformational Analysis and Energy Minimization

Energy minimization is the process of finding the molecular geometry that corresponds to the lowest potential energy, representing the most stable conformation. This is a standard procedure in computational studies and is often the first step before more complex calculations like molecular docking. Studies on pyrimidine (B1678525) derivatives have successfully used computational models to determine equilibrium compositions and preferences for specific conformations, such as syn or anti, based on energy calculations. psu.edu For other complex molecules, quantum chemical calculations combined with Nuclear Overhauser Effect (NOE) spectroscopy have been used to establish the predominant conformers in solution. mdpi.com

Electronic Structure Characterization (e.g., HOMO-LUMO Analysis, Molecular Electrostatic Potential)

Understanding a molecule's electronic structure is key to predicting its chemical reactivity.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. chemrevlett.comnih.gov

In a theoretical study on 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives, DFT calculations were used to determine the HOMO-LUMO energy gaps, which ranged from 3.15 eV to 3.83 eV depending on the substituent. nih.gov These values provide insights into the potential for charge-transfer interactions within the molecule. nih.gov

Table 2: Example of Frontier Orbital Energies from a DFT Study on Thieno[2,3-d]pyrimidine Derivatives Data adapted from a study on analogous heterocyclic compounds. nih.gov

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Derivative 4a -5.87 -2.12 3.75
Derivative 4c -5.58 -2.40 3.18
Derivative 4f -5.55 -2.40 3.15
Derivative 4j -5.99 -2.16 3.83

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. aimspress.com These maps are color-coded to indicate different electrostatic potential values.

Red regions indicate the most negative potential, representing areas rich in electrons that are susceptible to electrophilic attack. researchgate.net

Blue regions indicate the most positive potential, representing electron-deficient areas that are prone to nucleophilic attack. researchgate.netresearchgate.net

Green regions represent neutral or zero potential areas. researchgate.net

MEP analysis has been used to optimize the hydrogen-bond acceptor strength of pyrazolo-pyrimidine inhibitors, guiding the design of compounds with improved potency. rsc.org

Molecular Docking and Dynamics Simulations

While quantum calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to predict how it interacts with biological macromolecules, such as proteins.

Ligand-Protein Binding Prediction and Validation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.govscienceopen.com It is widely used in drug discovery to screen virtual libraries of compounds and identify potential inhibitors of a specific biological target. The output of a docking simulation is typically a binding score, such as binding energy (in kJ/mol or kcal/mol) or an estimated inhibition constant (Ki), which quantifies the strength of the ligand-protein interaction.

Derivatives of the closely related oxazolo[5,4-d]pyrimidine (B1261902) scaffold have been extensively studied using molecular docking. These compounds have been identified as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. mdpi.comnih.govresearchgate.net Docking studies predicted that these derivatives could bind effectively to the VEGFR-2 active site, with calculated free energies of binding ranging from -38.5 to -47.3 kJ/mol. mdpi.com Similarly, pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole (B8745197) hybrids have been docked into the active sites of COX-2 and 5-LOX enzymes to predict their anti-inflammatory potential. nih.gov

Table 3: Examples of Molecular Docking Results for Related Heterocyclic Systems Data extracted from studies on analogous compounds against various protein targets.

Compound Class Protein Target Key Finding (Binding Energy / Ki) Reference
Oxazolo[5,4-d]pyrimidine derivatives VEGFR-2 ΔGbinding: -38.5 to -47.3 kJ/mol mdpi.com
1,3,4-Oxadiazole derivatives VEGFR-2 Binding Energy: up to -48.89 kJ/mol mdpi.com
Pyrazolo[3,4-d]pyrimidine hybrids COX-2 IC50 (predicted): 1.837 µM nih.gov
Pyrazolo[3,4-d]pyrimidine hybrids 5-LOX IC50 (predicted): 1.573 µM nih.gov
Oxazolo[5,4-d]pyrimidine-7-one HGPRT Ki: 84 µM mdpi.com

Simulation of Molecular Recognition Events

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction. Following a docking study, an MD simulation can be run to assess the stability of the predicted binding pose over time (e.g., 100 nanoseconds). nih.gov These simulations model the movements of atoms in the complex, providing insights into the flexibility of the ligand and protein and the persistence of key interactions, such as hydrogen bonds.

For example, MD simulations were used to confirm the stability of the complex formed between pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids and the active sites of COX-2 and 5-LOX. nih.gov Similarly, MD simulations of 1,2,4-oxadiazole-based derivatives targeting the EGFR protein were performed to understand the correlation between non-covalent binding energies and biological activity. scienceopen.com These simulations are crucial for validating the initial docking results and confirming that the molecular recognition event is stable.

Predictive Modeling for Structure-Activity Relationships (QSAR/CoMFA)

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are powerful computational tools used in medicinal chemistry to correlate the chemical structure of compounds with their biological activities. These models are instrumental in designing new molecules with enhanced therapeutic properties.

For instance, 3D-QSAR studies have been conducted on derivatives of 1,2,4-oxadiazoles, a core component of the target molecule, to understand their potential as antibacterial agents. In one such study, a series of 1,2,4-oxadiazole derivatives were analyzed as inhibitors of Sortase A (SrtA), an enzyme found in Gram-positive bacteria. The developed 3D-QSAR model demonstrated a strong linear correlation between the experimental and predicted activities of the ligands, indicating the model's predictive power. Such models help in identifying the key structural features required for biological activity, guiding the synthesis of more potent inhibitors.

Similarly, QSAR analyses have been applied to various classes of pyrimidine-containing fused heterocycles to elucidate the structural requirements for their anticancer activities. For example, studies on oxazolo[5,4-d]pyrimidine derivatives have identified key structural modifications that enhance their inhibitory activity against targets like the vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comresearchgate.net These studies often reveal that the nature and position of substituents on the heterocyclic core are critical for biological potency. mdpi.com

Mechanistic Insights from Computational Reaction Pathways

For example, computational investigations into the synthesis of various 1,2,4-oxadiazoles have explored different synthetic routes, including one-pot syntheses and cyclization reactions. nih.gov These studies can help in optimizing reaction conditions and understanding the factors that control product formation and yield.

In the broader context of fused pyrimidines, computational studies have been used to investigate the dearomatization of pyrazolo[1,5-a]pyrimidines. Such studies can predict the conformational lability of the resulting products and explain the stereochemical outcomes of reactions, which is crucial for the development of new chemical entities with specific three-dimensional structures.

Spectroscopic Property Prediction (e.g., NMR Chemical Shift Calculations)

The prediction of spectroscopic properties, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, is a vital tool for structure elucidation and verification of newly synthesized compounds. Quantum mechanical calculations, often using Density Functional Theory (DFT), are employed to calculate the magnetic shielding of nuclei, which can then be converted to chemical shifts.

Although no NMR data for 5H- researchgate.netresearchgate.netmdpi.comOxadiazolo[4,5-c]pyrimidine are available, the methodology has been successfully applied to a wide range of heterocyclic compounds. For instance, detailed NMR spectral analysis, often supported by computational predictions, has been crucial in the characterization of various 1,3,4-oxadiazole and thiazolopyrimidine derivatives. researchgate.netnih.gov These studies demonstrate that calculated NMR spectra can be in good agreement with experimental data, aiding in the unambiguous assignment of complex spectra.

Below is a hypothetical data table illustrating how predicted and experimental NMR data would be presented for a related compound, showcasing the utility of this approach.

ProtonExperimental ¹H NMR (ppm)Predicted ¹H NMR (ppm)
H-27.857.92
H-58.128.05
H-78.548.61

This table is for illustrative purposes only and does not represent actual data for 5H- researchgate.netresearchgate.netmdpi.comOxadiazolo[4,5-c]pyrimidine.

Future Directions and Research Perspectives

Advancements in Synthetic Methodologies for Novel Derivatives

The development of new and efficient synthetic routes is crucial for exploring the full potential of the 5H- researchgate.nettandfonline.comresearchgate.netoxadiazolo[4,5-c]pyrimidine core. Future research will likely focus on methodologies that offer improved yields, shorter reaction times, and greater molecular diversity.

One promising approach involves the use of microwave irradiation, which has been shown to significantly accelerate the synthesis of related pyrimidine-oxadiazole systems, often leading to excellent yields in a matter of minutes. researchgate.net The application of ultrasound-assisted synthesis is another area ripe for exploration, as it has proven effective for other fused pyrimidines by enhancing reaction rates and yields. nih.gov

Future synthetic strategies could also explore one-pot multicomponent reactions (MCRs). MCRs are highly efficient processes that can generate complex molecules from simple starting materials in a single step, which is ideal for creating large libraries of derivatives for screening purposes. nih.govresearchgate.net The development of solid-phase synthesis techniques for this scaffold could further streamline the production of diverse compound libraries. researchgate.net

Table 1: Emerging Synthetic Methodologies

Methodology Potential Advantages Relevant Precedents for Fused Pyrimidines
Microwave-Assisted Synthesis Rapid reaction times, improved yields, energy efficiency. researchgate.net Synthesis of 6-Methyl-4-aryl-5-(5-aryl-1,3,4-oxadiazole-2-yl)-1,2,3,4-tetrahydropyrimidin-2-(1H)-one/thione derivatives. researchgate.net
Ultrasound-Assisted Synthesis Shorter reaction times, higher yields, enhanced selectivity. nih.gov Widely used for various pyrimidine (B1678525) and fused-pyrimidine syntheses. nih.gov
Multicomponent Reactions (MCRs) High efficiency, atom economy, rapid generation of molecular diversity. nih.govresearchgate.net Synthesis of various fused pyrimidine systems. nih.gov
Solid-Phase Synthesis Amenable to high-throughput synthesis and library generation. researchgate.net Reported for triazolo[4,3-a]pyimidine derivatives. researchgate.net

Exploration of Undiscovered Reactivity Patterns

The reactivity of the 5H- researchgate.nettandfonline.comresearchgate.netoxadiazolo[4,5-c]pyrimidine ring system is not yet fully understood. A deeper investigation into its chemical behavior could unveil novel transformations and expand its utility as a synthetic intermediate.

A key area of interest is the exploration of cycloaddition reactions. The fused pyrimidine and oxadiazole rings may participate in various pericyclic reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, either as the diene/dipole or the dienophile/dipolarophile component. researchgate.netmdpi.comnih.govlibretexts.orgyoutube.com Understanding the regioselectivity and stereoselectivity of these reactions will be crucial for synthesizing complex polycyclic structures. researchgate.netmdpi.com

Furthermore, the investigation of ring-opening and ring-transformation reactions could lead to the discovery of novel heterocyclic scaffolds. The inherent strain and electronic properties of the fused ring system might be exploited to drive these transformations under specific conditions.

Table 2: Potential Reactivity to be Explored

Reaction Type Potential Outcome Related Examples
Diels-Alder Reactions Formation of novel polycyclic systems. Intramolecular Diels-Alder/1,3-dipolar cycloaddition cascade of 1,3,4-oxadiazoles. researchgate.net
1,3-Dipolar Cycloadditions Synthesis of spirocyclic and fused heterocyclic compounds. mdpi.com Reactions of 2-arylmethylidentiazolo[3,2-a]pyrimidines with azomethinylides. mdpi.com
Ring-Opening Reactions Access to novel functionalized pyrimidines or oxadiazoles. Not yet extensively studied for this specific scaffold.
Ring-Transformation Reactions Conversion to other heterocyclic systems. Not yet extensively studied for this specific scaffold.

Identification of Novel Biological Targets and Therapeutic Applications

Fused pyrimidine heterocycles are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netmdpi.comnih.gov Derivatives of the related 1,3,4-oxadiazole-pyrimidine hybrids have shown promise as antimycobacterial agents. tandfonline.comnih.gov

Future research should focus on systematic biological screening of newly synthesized 5H- researchgate.nettandfonline.comresearchgate.netoxadiazolo[4,5-c]pyrimidine derivatives to identify novel biological targets. Given the structural similarity to purines, these compounds could act as antagonists for receptors or enzymes that recognize purine-based ligands. nih.govnih.gov

Potential therapeutic areas to explore include:

Oncology: Many pyrimidine-fused heterocycles are approved for cancer therapy. researchgate.netresearchgate.net Screening against various cancer cell lines and key oncogenic targets, such as kinases (e.g., VEGFR-2, PI3K), is a logical next step. mdpi.comnih.gov

Infectious Diseases: The antimycobacterial activity of related compounds suggests potential for developing new treatments for tuberculosis and other bacterial infections. tandfonline.comnih.gov Antiviral and antifungal activities should also be investigated. nih.gov

Inflammatory Diseases: The anti-inflammatory potential of pyrimidine derivatives is well-documented and warrants investigation for this scaffold. mdpi.com

Table 3: Potential Biological Targets and Therapeutic Areas

Therapeutic Area Potential Molecular Targets Supporting Evidence from Related Scaffolds
Oncology Kinases (VEGFR-2, PI3K, Aurora, etc.), Topoisomerases, Tubulin. mdpi.comnih.gov Numerous FDA-approved pyrimidine-fused anticancer drugs exist. researchgate.netresearchgate.net Oxazolo[5,4-d]pyrimidines inhibit VEGFR-2. nih.gov
Infectious Diseases Bacterial and fungal enzymes, viral polymerases. nih.gov Pyrimidine-1,3,4-oxadiazole hybrids show antimycobacterial activity. tandfonline.comnih.gov
Inflammation Cyclooxygenase (COX), Lipoxygenase (LOX), various cytokines. Pyrimidine derivatives have reported anti-inflammatory properties. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. mdpi.comrsc.org These computational tools can be applied to the 5H- researchgate.nettandfonline.comresearchgate.netoxadiazolo[4,5-c]pyrimidine scaffold in several ways.

Generative models can be used to design novel derivatives with desired physicochemical and pharmacological properties. By training these models on existing chemical data, they can propose new structures that are likely to be active against a specific biological target. rsc.org

Predictive models can be developed to forecast the activity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of virtual compounds before they are synthesized. This in silico screening can significantly reduce the time and cost associated with drug development by prioritizing the most promising candidates for synthesis and experimental testing. nih.govnih.govnih.gov

Development of Advanced Computational Models for Prediction and Mechanism Elucidation

Advanced computational models, such as those based on Density Functional Theory (DFT), can provide deep insights into the electronic structure, stability, and reactivity of 5H- researchgate.nettandfonline.comresearchgate.netoxadiazolo[4,5-c]pyrimidine derivatives. nih.gov These calculations can be used to rationalize observed reactivity patterns and to predict the outcomes of unknown reactions.

Molecular docking and molecular dynamics simulations are powerful tools for studying the interactions between these compounds and their biological targets. nih.govnih.gov By visualizing the binding modes and calculating the binding affinities, researchers can understand the structure-activity relationships (SAR) and design more potent and selective inhibitors. nih.gov

Furthermore, computational methods can be employed to elucidate the mechanisms of action of these compounds. For example, quantum mechanics/molecular mechanics (QM/MM) simulations can model enzymatic reactions and reveal how a compound inhibits its target at the atomic level.

Table 4: Computational Approaches and Their Applications

Computational Method Application Potential Insights
Density Functional Theory (DFT) Calculation of electronic properties, reaction energetics. nih.gov Understanding of reactivity, stability, and reaction mechanisms.
Molecular Docking Prediction of binding modes and affinities to biological targets. nih.govnih.gov Identification of key interactions for structure-based drug design.
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of ligand-protein complexes. Assessment of binding stability and conformational changes.
QSAR (Quantitative Structure-Activity Relationship) Development of predictive models for biological activity. nih.gov Identification of key structural features for activity.
AI/Machine Learning Generative design of novel compounds, prediction of ADMET properties. mdpi.comrsc.org Accelerated discovery of lead compounds with favorable drug-like properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5H-[1,2,4]Oxadiazolo[4,5-c]pyrimidine, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions using amidine hydrochlorides with triethylamine (Et₃N) in tetrahydrofuran (THF) at room temperature for 48 hours, followed by phosphorylation with POCl₃ and dimethylaniline at 105–110°C for 3 hours . Subsequent modifications with amines or sulfonyl chlorides in dioxane under reflux (6–10 hours) yield derivatives. Key factors affecting yield include reagent stoichiometry, solvent choice (THF vs. dioxane), and temperature control during phosphorylation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound derivatives?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm proton environments and carbon frameworks, LC-MS for molecular weight validation, and elemental analysis for purity assessment . For crystalline derivatives, X-ray crystallography resolves ambiguous structural assignments, as demonstrated for related pyrazolo-triazolopyrimidine systems .

Advanced Research Questions

Q. How do structural modifications at specific positions of the oxadiazolo-pyrimidine core affect adenosine receptor binding affinity and selectivity?

  • Methodological Answer : Substituents at the 8-position (e.g., 4-ethylbenzyl esters) significantly enhance affinity for the human A₃ adenosine receptor (hA₃AR Kᵢ = 1.21 nM) by forming hydrophobic interactions in the receptor’s binding pocket . Comparative docking studies against A₁/A₂ₐ receptor models (using software like AutoDock) reveal that bulkier substituents improve selectivity by sterically excluding non-target receptors .

Q. What analytical strategies are recommended for resolving contradictions in biological activity data between structurally similar analogs?

  • Methodological Answer :

  • Orthogonal assays : Combine radioligand binding assays (e.g., competitive displacement with [³H]ZM-241385) and functional cAMP assays to distinguish true antagonists from false positives .
  • Purity validation : Use reverse-phase HPLC with ammonium acetate buffer (pH 6.5) to detect impurities that may skew activity data .
  • Computational validation : Compare docking poses across receptor subtypes to identify structural features causing selectivity discrepancies .

Q. How can computational modeling guide the design of oxadiazolo-pyrimidine derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • LogP optimization : Use calculated XlogP values (e.g., 0.2 for the parent compound) to balance hydrophobicity for blood-brain barrier penetration while avoiding excessive lipid solubility .
  • Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) to predict sites of oxidative metabolism and guide halogenation or methyl group additions .
  • Solubility enhancement : Introduce polar groups (e.g., piperazine) at the 5-position, as shown in pyrazolo-triazolopyrimidine derivatives, to improve aqueous solubility without compromising receptor binding .

Q. What synthetic strategies mitigate challenges in achieving regioselectivity during heteroannulation reactions of oxadiazolo-pyrimidine precursors?

  • Methodological Answer :

  • Directed metalation : Use lithiation at the 4-position of pyrimidine rings to control functionalization sites .
  • Protecting group strategies : Temporarily block reactive NH groups with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during sulfonylation or alkylation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of oxadiazolo-pyrimidine derivatives across studies?

  • Methodological Answer :

  • Batch variability : Re-synthesize compounds using original protocols (e.g., POCl₃ phosphorylation at 110°C) to confirm activity .
  • Receptor subtype specificity : Re-test compounds against a panel of adenosine receptors (A₁, A₂ₐ, A₃) to rule out cross-reactivity .
  • Statistical rigor : Use at least three independent replicates with error margins <15% to validate potency claims .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.